2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 82002-20-8
VCID: VC8297072
InChI: InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3
SMILES: CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Molecular Formula: C38H54O3
Molecular Weight: 558.8 g/mol

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-

CAS No.: 82002-20-8

Cat. No.: VC8297072

Molecular Formula: C38H54O3

Molecular Weight: 558.8 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- - 82002-20-8

Specification

CAS No. 82002-20-8
Molecular Formula C38H54O3
Molecular Weight 558.8 g/mol
IUPAC Name 1-hexadecoxy-3-trityloxypropan-2-ol
Standard InChI InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3
Standard InChI Key DYABJLMZPKIOLY-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- features a central propanol backbone (CH3CHOHCH2-\text{CH}_3\text{CHOHCH}_2\text{-}) modified at the 1- and 3-positions. The 1-position is substituted with a hexadecyloxy group (C16H33O-\text{C}_{16}\text{H}_{33}\text{O-}), imparting significant hydrophobicity, while the 3-position bears a triphenylmethoxy moiety (Ph3CO-\text{Ph}_3\text{CO-}), contributing aromaticity and steric bulk . The stereochemistry of the hydroxyl group at the 2-position remains unspecified in available literature, though enantiomeric purity could influence intermolecular interactions.

The molecular structure can be represented as:

CH3(C16H33O)CHOHCH2(OCPh3)\text{CH}_3(\text{C}_{16}\text{H}_{33}\text{O})\text{CHOHCH}_2(\text{O}\text{CPh}_3)

This arrangement creates a sterically hindered environment around the hydroxyl group, potentially affecting its hydrogen-bonding capacity .

Spectroscopic Characterization

While direct spectral data for this compound is scarce, analogues such as 1-(triphenylmethoxy)-2-propanol (CAS 7376-05-8) exhibit characteristic 1H-NMR^1\text{H-NMR} signals:

  • δ\delta 7.2–7.4 ppm (aromatic protons from triphenylmethyl)

  • δ\delta 3.6–4.1 ppm (methylene protons adjacent to ether oxygens)

  • δ\delta 1.2 ppm (hexadecyl chain methylene/methyl protons)
    Infrared spectroscopy would likely show O-H stretching near 3400 cm1^{-1} and C-O-C vibrations at 1100–1250 cm1^{-1}.

Synthesis and Manufacturing Processes

Stepwise Synthesis

The synthesis typically proceeds through three stages:

  • Protection of Propanediol: A glycerol or propanediol derivative is selectively protected at the 3-position using triphenylmethyl chloride in the presence of a base like pyridine .

  • Etherification at 1-Position: The free hydroxyl at the 1-position undergoes nucleophilic substitution with hexadecyl bromide under alkaline conditions .

  • Deprotection and Purification: Final deprotection (if required) yields the target compound, purified via column chromatography or recrystallization .

Yield Optimization

Reported yields vary significantly:

StepYield RangeSource
Initial protection50–77%
Hexadecyl substitution25–84%
Final deprotection61–84%

The variability stems from competing side reactions during etherification, particularly the formation of dialkylated byproducts . Microwave-assisted synthesis and phase-transfer catalysis could potentially improve efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

Key properties inferred from structural analogues :

PropertyValue/Range
Melting Point54–104°C (polymorph-dependent)
Boiling Point~654°C (estimated)
Density1.003–1.12 g/cm³
SolubilityDMSO, DMF, sparingly in MeOH

The wide melting point range suggests polymorphism, while limited aqueous solubility (<0.1<0.1 mg/mL) reflects its hydrophobic character.

Reactivity Trends

  • Hydroxyl Group: Participates in esterification and etherification, though steric hindrance from the triphenylmethyl group reduces reaction rates .

  • Ether Linkages: Resistant to hydrolysis under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid) .

  • Aromatic Systems: The triphenylmethyl group undergoes electrophilic substitution (e.g., nitration) at the para positions .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesApplications
1-(Trityloxy)-2-propanolC22H22O2\text{C}_{22}\text{H}_{22}\text{O}_{2}Shorter alkyl chainProtecting group strategies
(R)-3-Benzyloxy-1,2-propanediolC10H14O3\text{C}_{10}\text{H}_{14}\text{O}_{3}Benzyl vs. trityl protectionChiral synthons
2-(3-Methoxyphenyl)-2-propanolC10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}Aromatic substitution patternFragrance intermediates

The hexadecyl chain in 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- confers superior lipid solubility compared to analogues, expanding its utility in biphasic systems .

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems to improve hexadecyl etherification yields beyond 50% .

  • Crystallography: Single-crystal X-ray studies to elucidate conformational preferences.

  • Biological Interactions: Screening for antimicrobial or membrane-modulating activities.

  • Green Chemistry: Solvent-free synthesis using ball milling or ultrasound.

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